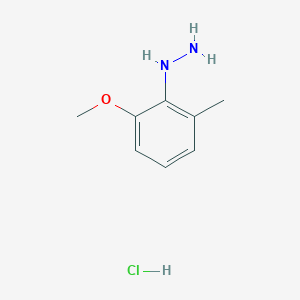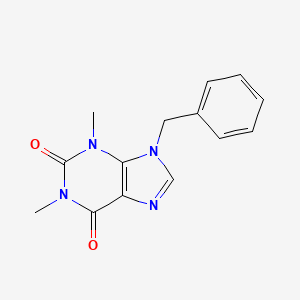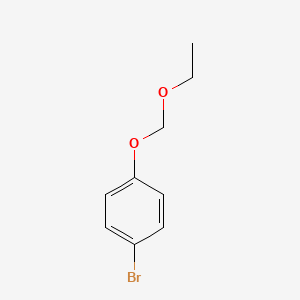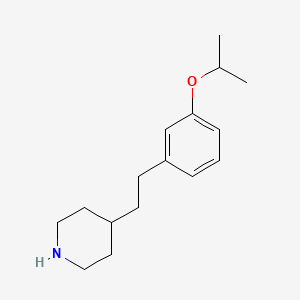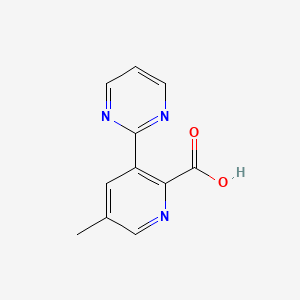![molecular formula C11H15ClO3 B13990133 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene CAS No. 60448-67-1](/img/structure/B13990133.png)
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a chlorine atom and a triethylene glycol monomethyl ether group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene typically involves the reaction of 1-chloro-4-nitrobenzene with triethylene glycol monomethyl ether in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, resulting in substituted aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Nucleophilic Substitution: Phenolic derivatives.
Electrophilic Aromatic Substitution: Brominated, nitrated, or sulfonated aromatic compounds.
科学的研究の応用
1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene involves its interaction with various molecular targets. The chlorine atom and the ether groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The benzene ring can undergo electrophilic substitution reactions, further modifying its chemical properties.
類似化合物との比較
1-Chloro-4-methoxybenzene: Similar structure but with a single methoxy group instead of the triethylene glycol monomethyl ether group.
1-Chloro-4-ethoxybenzene: Contains an ethoxy group instead of the triethylene glycol monomethyl ether group.
Uniqueness: 1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene is unique due to the presence of the triethylene glycol monomethyl ether group, which imparts distinct solubility and reactivity characteristics compared to its simpler analogs.
特性
CAS番号 |
60448-67-1 |
|---|---|
分子式 |
C11H15ClO3 |
分子量 |
230.69 g/mol |
IUPAC名 |
1-chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-6-7-14-8-9-15-11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |
InChIキー |
YCOKNQDEPBTXBO-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(e)-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}diazenyl]-5-oxo-1-phenyl-4,5-dihydro-1h-pyrazole-3-carboxylate](/img/structure/B13990052.png)
![1-[1-Benzyl-5-(propan-2-yl)-1,4-dihydropyridin-3-yl]ethan-1-one](/img/structure/B13990054.png)



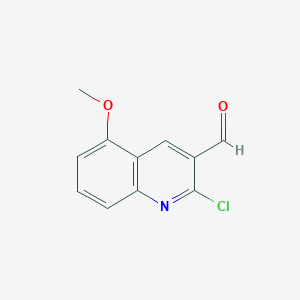
![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)

